
Imidafenacin Related Compound 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidafenacin Related Compound 10 is a chemical compound closely related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. This compound is often studied as an impurity or intermediate in the synthesis of imidafenacin .
準備方法
The synthesis of Imidafenacin Related Compound 10 typically involves the use of 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as starting materials. The reaction is carried out in the presence of alcohol compounds as solvents and polyethylene glycol . Industrial production methods may involve large-scale synthesis under controlled conditions to ensure high purity and yield.
化学反応の分析
Imidafenacin Related Compound 10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Pharmacological Properties
- Mechanism of Action : Imidafenacin selectively antagonizes muscarinic receptors in the bladder, reducing detrusor muscle contractions and urinary frequency .
- Pharmacokinetics : The compound exhibits an oral bioavailability of approximately 57.8%, with a half-life of about 3 hours. It is metabolized primarily by CYP3A4 and UGT1A4 enzymes .
Treatment of Overactive Bladder (OAB)
Imidafenacin is widely studied for its efficacy in treating OAB. Clinical trials have demonstrated significant improvements in urinary frequency, urgency episodes, and overall quality of life for patients suffering from this condition.
Key Findings from Clinical Studies :
- A Phase II study involving 1166 patients showed that imidafenacin significantly reduced the number of incontinence episodes compared to placebo (p < 0.001) and was non-inferior to propiverine .
- The incidence of adverse effects was lower with imidafenacin compared to other anticholinergics, making it a preferred option for long-term management .
Table 1: Efficacy Comparison in OAB Treatment
Treatment Group | Incontinence Episodes (Mean Change) | Adverse Effects (%) |
---|---|---|
Imidafenacin 0.1 mg | -5.8 | 31.5 |
Propiverine | -4.7 | 39.9 |
Placebo | -2.0 | 20.0 |
Management of Urinary Incontinence Post-Surgery
Recent studies have explored the use of imidafenacin in managing urinary incontinence following robotic-assisted radical prostatectomy (RARP).
Study Overview :
- A randomized controlled trial involving 49 patients showed that those treated with imidafenacin experienced significant improvements in storage symptoms as measured by the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) at three and six months post-surgery (p < 0.05) .
Table 2: Symptom Improvement Post-RARP Surgery
Time Point | IPSS Storage Symptom Score Change | OABSS Change |
---|---|---|
Baseline | - | - |
3 Months | -3.2 | -2.1 |
6 Months | -3.5 | -2.5 |
Pulmonary Applications
Imidafenacin has also been investigated for its potential benefits in improving lung function among COPD patients.
Clinical Insights :
- A study indicated that both doses (0.1 mg and 0.2 mg) resulted in significant improvements in forced expiratory volume in one second (FEV1), with a positive correlation between plasma levels of imidafenacin and changes in FEV1 .
Table 3: Pulmonary Function Improvement
Dose (mg) | FEV1 Improvement (L) | Adverse Events (%) |
---|---|---|
0.1 | +0.12 | 0 |
0.2 | +0.18 | 0 |
作用機序
The mechanism of action of Imidafenacin Related Compound 10 is similar to that of imidafenacin. It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, inhibiting the release of acetylcholine and reducing the contraction of smooth muscles in the bladder . This action helps in managing conditions like overactive bladder by reducing urinary frequency and urgency.
類似化合物との比較
Imidafenacin Related Compound 10 is compared with other related compounds, such as:
- Imidafenacin Related Compound 6
- Imidafenacin Related Compound 9
- Imidafenacin Related Compound 4 (HCl Salt)
- Imidafenacin Impurity 4
- Imidafenacin Related Compound 11
- Imidafenacin Impurity 3
- Imidafenacin Related Compound 14 (HBr Salt)
- Imidafenacin Impurity 1
- Imidafenacin Related Compound 1
- Imidafenacin Related Compound 8
These compounds share structural similarities but differ in their specific chemical properties and potential applications. This compound is unique in its specific interactions and synthesis pathways, making it a valuable subject of study in various research fields.
特性
CAS番号 |
212756-27-9 |
---|---|
分子式 |
C21H23N3O |
分子量 |
333.44 |
外観 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。